molecular formula C8H5N5 B8231699 Benzonitrile, 2-(1H-tetrazol-5-yl)- CAS No. 71515-74-7

Benzonitrile, 2-(1H-tetrazol-5-yl)-

Cat. No.: B8231699
CAS No.: 71515-74-7
M. Wt: 171.16 g/mol
InChI Key: QTKIBGXBCMECSJ-UHFFFAOYSA-N
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Description

Benzonitrile, 2-(1H-tetrazol-5-yl)- is a compound that features a benzonitrile moiety substituted with a tetrazole ring. Tetrazoles are a class of nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry. The presence of the tetrazole ring imparts unique properties to the compound, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-(1H-tetrazol-5-yl)- typically involves the reaction of benzonitrile with sodium azide in the presence of a catalyst. One common method is the cycloaddition reaction, where benzonitrile reacts with sodium azide under mild conditions to form the tetrazole ring . Catalysts such as zinc salts or iodine can be used to facilitate this reaction . The reaction is usually carried out in an aqueous medium or organic solvents like dimethylformamide (DMF) under controlled temperatures.

Industrial Production Methods

Industrial production of benzonitrile, 2-(1H-tetrazol-5-yl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and reduce the reaction time, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted tetrazoles, primary amines, and various oxides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of benzonitrile, 2-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors with high affinity . This interaction can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 2-(1H-tetrazol-5-yl)- is unique due to its combination of a benzonitrile moiety and a tetrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-5-6-3-1-2-4-7(6)8-10-12-13-11-8/h1-4H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKIBGXBCMECSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470701
Record name Benzonitrile, 2-(1H-tetrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71515-74-7
Record name Benzonitrile, 2-(1H-tetrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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